21-Dehydrocortisol
CAS No.: 14760-49-7
Cat. No.: VC21340001
Molecular Formula: C21H30O6
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14760-49-7 |
---|---|
Molecular Formula | C21H30O6 |
Molecular Weight | 360.4 g/mol |
IUPAC Name | 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Standard InChI | InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
Standard InChI Key | JIELFMXLFHFDRT-VWUMJDOOSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O |
SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O |
Chemical Structure and Identification
21-Dehydrocortisol (21-DF) is a C21-steroid that is structurally derived from cortisol in which the 21-hydroxy group has been oxidized to the corresponding aldehyde. It is classified as a 21-oxo steroid, a 20-oxo steroid, a 3-oxo-Delta(4) steroid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a C21-steroid, a steroid aldehyde, and a tertiary alpha-hydroxy ketone . The compound is functionally related to progesterone and derived from a hydride of 5alpha-pregnane .
The molecular formula of 21-Dehydrocortisol is C21H28O5 with a molecular weight of 360.4 g/mol . It appears as an off-white to pale yellow solid . The compound is also known in its hydrated form as 21-Dehydrocortisol monohydrate (C21H30O6) with a molecular weight of 378.5 g/mol .
Physical and Chemical Properties
The physical and chemical properties of 21-Dehydrocortisol have been determined through both experimental and predictive methods. Table 1 presents these properties.
Table 1: Physical and Chemical Properties of 21-Dehydrocortisol
The compound requires careful storage conditions to maintain stability, with freezer storage (-20°C) recommended for laboratory and research applications .
Nomenclature and Identifiers
Its designation as "Hydrocortisone Impurity G" in the European Pharmacopoeia highlights its relevance in pharmaceutical quality control as a potential degradation product of hydrocortisone .
Biochemical Role and Metabolism
21-Dehydrocortisol has been studied for its role in steroid metabolism, particularly as a possible intermediate in the biotransformation of cortisol (F) to cortoic acids (21-carboxy analogues of the cortols and cortolones) . Research has provided valuable insights into its metabolic pathways and biological significance.
In metabolism studies, 21-DF labeled with tritium (³H) or carbon-14 (¹⁴C) was administered intravenously to normal subjects and ill patients, simultaneously with cortisol tracers labeled with the other isotope . The urinary recovery of radioactivity from 21-DF was found to be 66-80% of that from cortisol, with 15-19% of the ³H from 21-DF appearing in body water .
Research Findings on Metabolic Transformation
Detailed investigations into the metabolic fate of 21-DF have revealed that its transformation to cortoic acids is relatively minor (2-6%), approximately one-third the rate of cortisol transformation to these compounds . To better understand its role as a potential precursor in various metabolic pathways, researchers measured isotope ratios (isotope from 21-DF/isotope from cortisol) of various urinary metabolites .
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